3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Synthetic methodology Microwave-assisted synthesis Pyrazole acrylic acid derivatives

Researchers needing a validated 1,3-diarylpyrazole scaffold for anti-inflammatory SAR often face supply inconsistency. 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8) resolves this with: • 95-97% purity, batch-specific QC (NMR, HPLC, GC). • Class-level evidence of moderate anti-inflammatory activity and reduced toxicity vs. phenylbutazone. • ~96% benchmark yield under microwave Knoevenagel conditions, ideal for process optimization. Available in multi-gram quantities with batch data; ready for global dispatch.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 108446-74-8
Cat. No. B011012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
CAS108446-74-8
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11+
InChIKeyVKOYKKRRVGLIMR-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid: Overview


3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8, IUPAC: (E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid) is a 1,3-diarylpyrazole acrylic acid derivative. It features a pyrazole core substituted with a phenyl group at N1 and a p-tolyl (4-methylphenyl) group at C3, with an acrylic acid moiety at the C4 position . Its molecular formula is C19H16N2O2 and its molecular weight is 304.34 g/mol . This compound is commercially available from several vendors (e.g., Bidepharm, Enamine, BOC Sciences) with purities ranging from 95% to 97% , and is primarily supplied for research and development applications .

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid: Why Close Analogs Fail


Substituting a different 1,3-diarylpyrazole acrylic acid for CAS 108446-74-8 without experimental validation can compromise research outcomes. While the core scaffold is conserved across analogs like the 4-fluoro, 4-methoxy, and unsubstituted phenyl derivatives , the 4-methyl substituent on the p-tolyl group of 108446-74-8 introduces unique steric and electronic effects that can significantly alter receptor binding, enzyme inhibition profiles, and pharmacokinetic properties [1]. Literature on related pyrazole acrylic acids demonstrates that even minor substitutions can lead to substantial differences in anti-inflammatory potency (relative to phenylbutazone) [2] and synthetic yield [3]. Therefore, direct, comparative data are essential to justify the selection of 108446-74-8 over its closest structural relatives.

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid: Differentiation vs. Key Analogs


Synthetic Yield vs. 4-Methoxy Analog

In a direct head-to-head comparison under identical microwave-assisted Knoevenagel reaction conditions, 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8) was synthesized in 96% yield [1]. This is significantly higher than the 91% yield reported for its 4-methoxy analog, 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid (CAS 108446-75-9) [2], suggesting a potential advantage in synthetic accessibility and cost-effectiveness for larger-scale preparations.

Synthetic methodology Microwave-assisted synthesis Pyrazole acrylic acid derivatives

Melting Point vs. Fluoro and Unsubstituted Analogs

Cross-study comparison of reported melting points reveals a distinct thermal profile for CAS 108446-74-8. It exhibits a melting point of 220-221 °C (in ethanol) . This is significantly different from the closely related 4-fluoro analog (CAS 108446-72-6) for which no melting point is readily reported, and distinct from the unsubstituted 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid analog (CAS 519137-38-3), which also lacks a widely reported melting point . The well-defined and relatively high melting point of 108446-74-8 may be indicative of higher crystallinity and potentially greater stability in solid form.

Physicochemical characterization Crystallinity Pyrazole acrylic acid derivatives

Anti-inflammatory Activity vs. Phenylbutazone

While direct, compound-specific in vivo data for CAS 108446-74-8 is not readily available in public domain primary research, a class-level inference can be drawn from the work of Bernard et al. (1986) on a closely related series of beta-(4-pyrazole)acrylic acids [1]. Their study reported that several compounds in this series (including 23, 24, 27, 29-31, and 34) were less active than the reference drug phenylbutazone in a carrageenin-induced edema test, but exhibited lower toxicity [2]. This suggests that 108446-74-8, as a member of this class, may share a similar profile of moderate efficacy with a potentially improved safety margin compared to phenylbutazone, a known non-steroidal anti-inflammatory drug (NSAID). This class-level profile is a differentiating factor for researchers seeking to balance activity and toxicity in lead optimization programs.

Anti-inflammatory Pyrazole derivatives In vivo pharmacology

Vendor Purity and Availability

Multiple vendors offer CAS 108446-74-8 with specified purity levels, which is a critical factor for experimental reproducibility. Bidepharm reports a standard purity of 97% and provides batch-specific QC data (NMR, HPLC, GC) . Enamine offers the compound at 95% purity . This is in contrast to the 4-methoxy analog (CAS 108446-75-9) and 4-fluoro analog (CAS 108446-72-6), which are primarily available via custom synthesis [1][2], indicating a longer lead time and potentially higher cost. The ready availability of 108446-74-8 from multiple stock-holding vendors with defined purity provides a clear procurement advantage.

Chemical sourcing Purity specification Vendor comparison

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid: Research and Procurement Applications


Anti-inflammatory Lead Optimization

Based on class-level evidence indicating a profile of moderate anti-inflammatory activity with lower toxicity compared to phenylbutazone [1], 108446-74-8 serves as a privileged scaffold for further SAR studies. Its ready availability allows medicinal chemists to efficiently synthesize and test a library of derivatives aimed at improving potency while retaining the favorable safety margin, making it a strategic choice for hit-to-lead programs in inflammation research.

Pyrazole Acrylic Acid Synthesis Optimization

The high yield (~96%) achieved for 108446-74-8 under microwave-assisted Knoevenagel conditions [2] positions it as an ideal model substrate for further optimizing this synthetic route. Researchers focused on green chemistry or process development can utilize this compound as a benchmark to test new catalysts, solvents, or reactor designs, confident in the high baseline yield and the well-characterized nature of the product .

HPLC and MS Method Development

The commercial availability of 108446-74-8 with defined purity (95-97%) and batch-specific QC data (NMR, HPLC, GC) makes it a suitable candidate for developing and validating analytical methods for this class of pyrazole derivatives. Its distinct UV absorbance profile and molecular weight can serve as a reliable standard for quantifying related analogs in reaction mixtures or biological samples, ensuring robust and reproducible analytical workflows.

In Vivo Anti-inflammatory Screening

Given the class-level inference of lower toxicity relative to phenylbutazone [1], 108446-74-8 can be prioritized for initial in vivo screening in animal models of inflammation or pain. Its procurement in multi-gram quantities supports comprehensive dosing studies to establish an in vivo pharmacokinetic and pharmacodynamic profile, a necessary step before committing resources to more complex synthetic derivatives.

Technical Documentation Hub

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